molecular formula C18H11N3O5S B3885135 N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3885135
M. Wt: 381.4 g/mol
InChI Key: MJOMKNCQFXYHFE-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide is a heterocyclic compound combining benzothiazole, nitrofuran, and hydroxyphenyl moieties. Its structure features a benzothiazole ring (a bicyclic system with sulfur and nitrogen) linked to a 4-hydroxyphenyl group, which is further connected to a 5-nitrofuran-2-carboxamide unit.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5S/c22-13-6-5-10(19-17(23)14-7-8-16(26-14)21(24)25)9-11(13)18-20-12-3-1-2-4-15(12)27-18/h1-9,22H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOMKNCQFXYHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The resulting intermediate is then reacted with 4-hydroxyphenyl and 5-nitrofuran-2-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitrofuran moiety undergoes reduction under catalytic hydrogenation or chemical reducing conditions:

Reaction Conditions Product Application
H₂/Pd-C in ethanol (25°C, 4 hr)5-Aminofuran-2-carboxamide derivativePrecursor for bioactive analogs
Fe/HCl (acidic aqueous medium)Formation of hydroxylamine intermediate (potential mutagenic byproduct)Mechanistic studies

Reduction of the nitro group enhances electron density in the furan ring, improving interactions with biological targets like nitroreductase enzymes .

Amide Hydrolysis

The carboxamide group participates in acid- or base-catalyzed hydrolysis:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (110°C, 12 hr)

  • Products :

    • 5-Nitrofuran-2-carboxylic acid

    • 3-(Benzo[d]thiazol-2-yl)-4-hydroxyaniline

  • Significance : Generates fragments for structure-activity relationship (SAR) studies

Basic Hydrolysis

  • Conditions : 2M NaOH, 80°C (8 hr)

  • Products :

    • Sodium 5-nitrofuran-2-carboxylate

    • Free amine intermediate (undergoes oxidation unless stabilized)

Hydroxyl Group Alkylation/Acylation

The phenolic -OH group at the 4-position of the phenyl ring reacts with alkyl halides or acyl chlorides:

Reagent Conditions Product Effect on Activity
CH₃I/K₂CO₃ (DMF)60°C, 6 hrMethoxy derivativeIncreased lipophilicity
AcCl/pyridineRT, 24 hrAcetylated phenolMasked polarity for CNS penetration

Benzothiazole Ring Modifications

The benzo[d]thiazol-2-yl group participates in electrophilic substitutions:

Sulfonation

  • Conditions : H₂SO₄/SO₃, 0°C

  • Product : Sulfonated benzothiazole (improves water solubility)

Halogenation

  • Conditions : Br₂/FeBr₃ (nitrobenzene solvent, 50°C)

  • Product : 6-Bromo-benzo[d]thiazole derivative (alters π-stacking interactions)

Cyclization Reactions

Under dehydrating conditions, intramolecular interactions form fused heterocycles:

Eaton’s Reagent-Mediated Cyclization

  • Conditions : Eaton’s reagent (P₂O₅/MeSO₃H), 120°C, 3 hr

  • Product : Quinolinone-fused thiazole system (enhances planar aromatic surface)

Coordination Chemistry

The sulfur atom in the thiazole ring binds transition metals:

Metal Salt Ligand Ratio Complex Structure Biological Relevance
CuCl₂·2H₂O1:2Octahedral Cu(II) complexEnhanced antimicrobial activity
Zn(OAc)₂1:1Tetrahedral Zn(II) complexFluorescent probes development

Reaction Selectivity Considerations

  • pH Sensitivity : The phenolic -OH (pKa ≈ 9.5) and amide proton (pKa ≈ 15) dictate reaction pathways under acidic vs. basic conditions.

  • Steric Effects : Bulky benzothiazole ring hinders electrophilic attack at the 5-position of the phenyl group.

  • Electronic Effects : Electron-withdrawing nitro group directs nucleophilic substitutions to the furan’s 3-position .

This compound’s reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Further studies should explore photochemical reactions and biocatalytic transformations for green synthesis applications.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules:

Compound Name Core Structure Key Substituents Molecular Formula (MW) Purity/Yield Biological Activity (If Reported) Evidence ID
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide Benzoxazole + Furan 4-Cl phenyl, 2-nitrophenyl C22H13ClN2O5S (476.87) N/A Not explicitly stated
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene + Thiazole 3-methoxy-4-CF3 phenyl C16H10F3N3O4S2 (453.39) 42% Narrow-spectrum antibacterial activity
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene + Thiazole 3,5-difluorophenyl C14H7F2N3O3S2 (383.35) 99.05% Narrow-spectrum antibacterial activity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole + Triazole 2-nitrophenyl, amine group C15H10N6O2S (338.34) N/A Antiproliferative potential (proposed)
N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran + Thiazole Ethylamino, carbohydrazide, nitro group C15H14N4O5S (362.36) N/A Synthetic intermediate for derivatives

Key Observations

Benzothiazoles are known for their affinity to cellular targets like kinases and DNA topoisomerases. Thiophene’s sulfur atom may improve membrane permeability but reduce metabolic stability compared to furan.

Substituent Effects :

  • The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, contrasting with electron-withdrawing substituents like 4-Cl () or 3-methoxy-4-CF3 (). Hydroxyl groups may improve solubility but increase susceptibility to glucuronidation.
  • Nitro groups in the furan/thiophene ring (common in all compounds) likely contribute to antimicrobial activity via radical formation or nitroreductase activation, though steric hindrance from bulky substituents (e.g., CF3 in ) may reduce potency despite higher purity.

Synthetic Challenges :

  • Purity discrepancies in (42% vs. 99.05%) highlight the impact of substituents on synthesis. Fluorinated or trifluoromethyl groups may complicate purification due to increased hydrophobicity.
  • The carbohydrazide derivative in introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to carboxamides.

Biological Activity Trends: Antibacterial activity: Nitrothiophene carboxamides () show narrow-spectrum activity, suggesting the target compound’s nitrofuran core could broaden efficacy if optimized.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO2, CF3) enhance redox activity but may reduce bioavailability. Hydroxyl groups improve solubility but require protection during synthesis to avoid side reactions.
  • Pharmacokinetic Considerations :
    • Benzothiazole-containing compounds may exhibit higher CNS penetration but risk hepatotoxicity.
    • Nitrofurans are prone to resistance mechanisms (e.g., nitroreductase overexpression), necessitating combination therapies.

Biological Activity

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O4SC_{18}H_{14}N_{4}O_{4}S with a molecular weight of 378.39 g/mol. Its structure features a benzothiazole moiety, a nitrofuran group, and hydroxyphenyl functionalities, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that they possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 125 μg/mL against Staphylococcus aureus and other pathogens, outperforming traditional antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A1.9S. aureus
Compound B62.5E. faecium
Compound C125B. cereus

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that similar compounds exhibit strong efficacy against drug-resistant strains of fungi, including Candida species. For example, certain derivatives demonstrated higher antifungal activity compared to fluconazole, suggesting their potential as alternative treatments for fungal infections .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been a focal point in recent research. Investigations into the mechanism of action reveal that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. For instance, a derivative demonstrated significant cytotoxicity against human breast cancer cell lines with an IC50 value indicating effective growth inhibition .

Case Study: In Vitro Evaluation

A specific study on a related compound showcased its ability to inhibit the growth of cancer cells in vitro. The compound was tested on several cancer cell lines, yielding promising results:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. Molecular docking studies have shown that the compound can effectively bind to key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (thin-layer chromatography) .
  • Ensure anhydrous conditions for moisture-sensitive steps (e.g., amide coupling).

Basic: Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d6) confirm proton environments and carbon frameworks. validates structures using chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.001 Da) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Melting Point Analysis : Consistency in melting points (e.g., 106–181°C for related benzo[d]thiazol derivatives) indicates purity .

Q. Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amide couplings. used DMSO-d6 for diazenyl coupling .
  • Catalyst Optimization : Acid catalysts (e.g., HCl in cyclization steps) improve thiourea-to-oxadiazinane conversions, as shown in .
  • Temperature Control : Reflux conditions (e.g., 50°C for 48 hours in oxalyl chloride-mediated reactions) ensure complete activation of carboxyl groups .
  • Stoichiometric Ratios : Use a 10–20% excess of electrophilic reagents (e.g., benzoyl isothiocyanate) to drive reactions to completion .

Q. Troubleshooting :

  • Low yields may result from competing side reactions; monitor intermediates via LC-MS.
  • Scale-up challenges: Ensure efficient heat dissipation during exothermic steps.

Advanced: How should conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved?

Q. Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular formula, NMR for connectivity). resolved discrepancies by matching experimental and calculated HRMS data .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Batch Consistency : Reproduce syntheses under identical conditions to rule out procedural variability. For example, melting point variations in (106–181°C) may reflect polymorphic forms .

Case Study :
If a synthesized batch shows a melting point 10°C lower than literature values:

Re-crystallize from a different solvent (e.g., acetonitrile vs. ethanol).

Re-analyze purity via HPLC.

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

  • Derivatization : Synthesize analogs by modifying substituents (e.g., replacing nitro groups with methoxy or halogens). demonstrates cyclization of thioureas into oxadiazinanes to explore ring size effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens. Use dose-response curves (IC₅₀ values) to correlate structural changes with potency.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets.

Q. Example SAR Insight :

  • The nitro group on the furan ring () may enhance electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .

Advanced: How can researchers address solubility challenges during in vitro assays?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in for similar compounds .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance dispersibility.

Q. Validation :

  • Measure solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm for aromatic systems).

Advanced: What are the best practices for ensuring reproducibility in multi-step syntheses?

Q. Methodological Answer :

  • Detailed Protocols : Document exact conditions (e.g., "stirred at room temperature overnight" as in ) .
  • Quality Control : Intermediate characterization (e.g., ¹H NMR after each step) prevents cumulative errors.
  • Batch Records : Track reagent lot numbers and storage conditions (e.g., anhydrous reagents under argon).

Q. Example Workflow :

Synthesize nitro precursor ().

Couple with benzo[d]thiazol-2-ylamine ().

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide

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